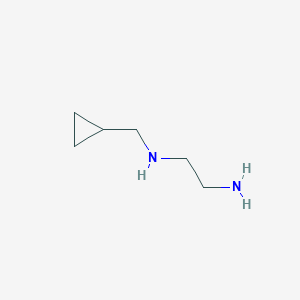

(2-氨基乙基)(环丙基甲基)胺

描述

“(2-Aminoethyl)(cyclopropylmethyl)amine” is a chemical compound with the CAS Number: 107429-85-6 . Its IUPAC name is N1- (cyclopropylmethyl)-1,2-ethanediamine . The molecular weight of this compound is 114.19 .

Molecular Structure Analysis

The InChI code for “(2-Aminoethyl)(cyclopropylmethyl)amine” is 1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2 . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.Physical and Chemical Properties Analysis

“(2-Aminoethyl)(cyclopropylmethyl)amine” has a molecular weight of 114.19 . The compound is in the form of a powder . The storage temperature is room temperature .科学研究应用

2-(2-氨基乙基)吲哚和 2-(2-氨基乙基)吡咯烷的合成:李等人 (2017) 的一项研究提出了使用胺缩醛作为氨甲基化试剂和氧化剂,对氨基烯烃进行钯催化的氨甲基氨化。这种新方法对于合成 2-(2-氨基乙基)吲哚和 2-(2-氨基乙基)吡咯烷至关重要,它们是有机合成化学中的关键结构单元。这种方法在快速合成易激肠综合征药物阿洛司特隆中得到了体现 (李、周、余和黄,2017)。

对映选择性 C(sp3)-H 芳基化:沈等人 (2018) 开发了一种基于乙二胺骨架的手性配体,用于 Pd 催化的对映选择性 C(sp3)-H 芳基化。这种方法对于从简单的材料中创建多样的手性羧酸具有重要意义,它补充了各种成环方法 (沈、胡、邵、洪和余,2018)。

碘催化的氨磺化:拉马尔和尼古拉斯 (2010) 报道了使用亚胺碘烷对各种烃进行碘催化的氨基官能化。这种方法提供了未活化 C-H 键的 1,2-官能化的第一个例子,并提供了对活性氨化物质的见解 (拉马尔和尼古拉斯,2010)。

四氢-1,3-恶杂环的合成:斯科沃尔佐娃、格里戈尔杰娃和吉尔根森斯 (2015) 开发了一种合成四氢-1,3-恶杂环的方法,包括环丙基甲基阳离子的区域选择性分子内胺化。这项研究对于合成复杂的环状胺至关重要 (斯科沃尔佐娃、格里戈尔杰娃和吉尔根森斯,2015)。

三(2-氨基乙基)胺作为间隔基的作用:拉波索塞萨尔等人 (1995) 的研究表明,三(2-氨基乙基)胺有效地用作磷酸盐受体的间隔基,其中脲比硫脲作为更好的结合臂。这项研究对设计具有高结合亲和力的分子具有重要意义 (拉波索塞萨尔等人,1995)。

与二丙烯酸酯的迈克尔加成聚合:吴等人 (2004) 研究了涉及不同的三官能胺和 1,4-丁二醇二丙烯酸酯的迈克尔加成聚合的机理。这项研究提供了对胺的反应性序列和线性聚(氨基酯)形成的见解 (吴、刘、何、钟和吴,2004)。

光氧化还原催化的氧代胺化:葛等人 (2019) 开发了一种光氧化还原偶联的芳基环丙烷开环氧代胺化方法,实现了 β-氨基酮衍生物的构建。这种方法具有底物范围广、反应条件温和、使用双氧作为氧化剂的特点 (葛、王、邢、马、沃尔什和冯,2019)。

安全和危害

The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It’s known that amines can interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions .

Biochemical Pathways

Amines are involved in various biochemical processes, including the synthesis of proteins and neurotransmitters . The compound’s cyclopropane moiety might be involved in biosynthetic pathways, as cyclopropane is widespread in natural products and is usually essential for biological activities .

Pharmacokinetics

The properties of amines can be influenced by factors such as their size, charge, and the presence of functional groups .

Result of Action

Some derivatives of bis(2-aminoethyl)amine have been screened for their in vitro cytotoxic activity against a panel of human cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminoethyl)(cyclopropylmethyl)amine. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

N'-(cyclopropylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMFMZLKFEDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)